N'-[(E)-(4-cyanophenyl)methylidene]-4-(2,4-dichlorophenoxy)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is a synthetic organic compound characterized by the presence of a cyanobenzylidene group and a dichlorophenoxybutanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide typically involves a multi-step process:
Formation of 4-(2,4-dichlorophenoxy)butanoic acid: This can be achieved by reacting 2,4-dichlorophenol with butyric acid under acidic conditions.
Conversion to 4-(2,4-dichlorophenoxy)butanoyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride.
Reaction with hydrazine: The acyl chloride is reacted with hydrazine hydrate to form 4-(2,4-dichlorophenoxy)butanohydrazide.
Condensation with 4-cyanobenzaldehyde: Finally, the hydrazide is condensed with 4-cyanobenzaldehyde under reflux conditions in the presence of an acid catalyst to yield N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzylidene group can form hydrogen bonds or π-π interactions with aromatic residues in the active site of enzymes, while the dichlorophenoxybutanohydrazide moiety can interact with hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide: is similar to other hydrazide derivatives such as:
Uniqueness
- N’-(4-cyanobenzylidene)-4-(2,4-dichlorophenoxy)butanohydrazide is unique due to the presence of both a cyanobenzylidene group and a dichlorophenoxybutanohydrazide moiety, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C18H15Cl2N3O2 |
---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-[(E)-(4-cyanophenyl)methylideneamino]-4-(2,4-dichlorophenoxy)butanamide |
InChI |
InChI=1S/C18H15Cl2N3O2/c19-15-7-8-17(16(20)10-15)25-9-1-2-18(24)23-22-12-14-5-3-13(11-21)4-6-14/h3-8,10,12H,1-2,9H2,(H,23,24)/b22-12+ |
InChI Key |
CADFITQCZSEECI-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C#N |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.